molecular formula C26H33N5O2 B2398954 1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide CAS No. 2034595-70-3

1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2398954
CAS No.: 2034595-70-3
M. Wt: 447.583
InChI Key: DTQCSVARTOALLX-UHFFFAOYSA-N
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Description

1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide is a complex organic compound that features a quinazoline ring system. Quinazoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide involves multiple steps. One common method includes the reaction of 5,6,7,8-tetrahydroquinazoline with piperidine derivatives under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinazoline ring system can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide include other quinazoline derivatives, such as:

Properties

IUPAC Name

1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O2/c32-25(19-10-14-31(15-11-19)26(33)20-6-2-1-3-7-20)29-21-12-16-30(17-13-21)24-22-8-4-5-9-23(22)27-18-28-24/h1-3,6-7,18-19,21H,4-5,8-17H2,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQCSVARTOALLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CCN(CC4)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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